![molecular formula C28H28N2O11 B601128 SN-38 Glucuronide CAS No. 121080-63-5](/img/structure/B601128.png)
SN-38 Glucuronide
Overview
Description
SN-38 Glucuronide is a metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. It is formed through the glucuronidation of SN-38, the active metabolite of irinotecan. This process is catalyzed by the enzyme uridine diphosphate glucuronosyltransferase 1A1 . This compound plays a crucial role in the detoxification and excretion of SN-38 from the body .
Mechanism of Action
Target of Action
SN-38 Glucuronide, also known as SN38 glucuronide, is a metabolite of the antineoplastic drug Irinotecan . The primary target of this compound is DNA topoisomerase 1 , an enzyme that plays a crucial role in DNA replication .
Biochemical Pathways
The glucuronidation of SN-38 serves as an important metabolic pathway in determining the toxic effects of Irinotecan . This process involves the transformation of SN-38 to the glucuronide form by UDP-glucuronosyltransferases (UGT) 1A9 .
Pharmacokinetics
The pharmacokinetics of this compound is complex due to the involvement of many enzymes and transporters, making it prone to drug-drug interactions . The elimination phases of the plasma concentration profile of SN-38 and its glucuronide are parallel, suggesting that the transformation of SN-38 to the glucuronide is the rate-limiting step in the elimination of SN-38 and could play a key role in its pharmacokinetics .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of bovine serum albumin (BSA). BSA can significantly accelerate SN-38 glucuronidation activities and similar effects are further observed on kinetic patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SN-38 Glucuronide involves the enzymatic glucuronidation of SN-38. This reaction is typically carried out using human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase 1A1 . The reaction conditions include the presence of uridine diphosphate glucuronic acid as a co-substrate and bovine serum albumin to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and adjustment of parameters such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
SN-38 Glucuronide primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of this compound can regenerate SN-38, which can then be further metabolized or excreted .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate glucuronic acid and the enzyme uridine diphosphate glucuronosyltransferase 1A1. Bovine serum albumin is often used to enhance the reaction rate .
Major Products Formed
The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can produce SN-38, which is the active metabolite of irinotecan .
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
SN-38 is primarily detoxified through glucuronidation, a metabolic process that converts it into SN-38 glucuronide. This conversion is crucial for determining the toxic effects of irinotecan and is mediated by UDP-glucuronosyltransferases (UGT), particularly UGT1A1 and UGT1A9.
Key Findings:
- UGT1A1 and UGT1A9 Contribution : Both enzymes contribute equally to the glucuronidation of SN-38 in human liver microsomes. The presence of bovine serum albumin significantly enhances the glucuronidation activity of UGT1A9, indicating its importance in hepatic metabolism .
- Genetic Variability : Genetic polymorphisms in the UGT1A1 gene can lead to higher plasma concentrations of SN-38, affecting the drug's efficacy and toxicity .
Deconjugation and Gut Microbiota Interaction
Research indicates that this compound can be extensively deconjugated back to SN-38 by bacterial β-glucuronidases in the intestinal lumen. This process can lead to adverse effects such as diarrhea due to the regeneration of active SN-38.
Study Insights:
- In anaerobic conditions, a significant percentage of this compound is converted back to active SN-38, with about 91.4% found in its active lactone form after one hour of incubation .
- Only a small fraction (approximately 10%) remains as free unbound SN-38 in the intestinal fluid, suggesting that most is either protein-bound or adsorbed onto bacterial cell walls .
Drug Delivery Systems
This compound's properties have led to innovative applications in drug delivery systems for cancer treatment. Various formulations aim to enhance the solubility and targeting of SN-38.
Innovative Approaches:
- Polymeric Micelles : These systems have been developed to improve the solubility and stability of SN-38 while enhancing its anticancer efficacy. Studies show that polymeric micelles loaded with SN-38 exhibit superior growth inhibition in cancer cell lines compared to free SN-38 solutions .
- Antibody-Drug Conjugates : New formulations like IMMU-132 utilize antibody coupling to target tumors more effectively while minimizing systemic toxicity .
Case Studies and Clinical Relevance
Several case studies demonstrate the significance of monitoring this compound levels in clinical settings to optimize irinotecan therapy.
Clinical Observations:
- In a study involving cancer patients treated with irinotecan, administration of milk thistle showed no significant effect on the pharmacokinetics of irinotecan or its metabolites, including this compound, suggesting that certain herbal supplements may not interfere with drug metabolism .
- Research on the pharmacokinetic behavior of irinotecan in rats indicated that pretreatment with panipenem did not alter the pharmacokinetics of SN-38 or its glucuronide form, reinforcing the stability of these metabolites under various treatment conditions .
Comparison with Similar Compounds
SN-38 Glucuronide is unique compared to other glucuronides due to its role in the metabolism of irinotecan. Similar compounds include:
Irinotecan: The parent compound, which is converted to SN-38 and then to this compound.
Topotecan: Another topoisomerase I inhibitor, which also undergoes glucuronidation but has different pharmacokinetic properties.
This compound’s uniqueness lies in its role in detoxifying and facilitating the excretion of SN-38, thereby reducing the side effects of irinotecan therapy .
Biological Activity
SN-38 glucuronide (SN-38G) is a significant metabolite of the chemotherapeutic agent irinotecan (CPT-11), which is primarily used in the treatment of colorectal cancer. Understanding the biological activity of SN-38G is crucial for optimizing irinotecan therapy and mitigating its toxic effects. This article explores the metabolic pathways, pharmacokinetics, and clinical implications of SN-38G, supported by relevant studies and data.
1. Metabolic Pathways
SN-38 is converted to SN-38G through glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. The role of these enzymes in SN-38 glucuronidation has been extensively studied, revealing complex interactions that influence drug metabolism and toxicity.
Key Findings:
- UGT1A1 and UGT1A9 Activity : Studies indicate that both UGT1A1 and UGT1A9 contribute significantly to the glucuronidation of SN-38. The presence of bovine serum albumin (BSA) can enhance the activity of UGT1A9, leading to increased SN-38G formation in human liver microsomes (HLM) .
- Kinetic Properties : The glucuronidation reactions generally follow Michaelis-Menten kinetics. In the absence of BSA, substrate inhibition kinetics are observed for both UGT1A9 and HLM .
2. Pharmacokinetics
The pharmacokinetic profile of SN-38G is critical for understanding its therapeutic efficacy and safety. It has been shown that the plasma concentration ratios of SN-38G to SN-38 correlate with adverse effects such as neutropenia.
Clinical Study Insights:
- A study involving 17 colorectal cancer patients demonstrated a strong correlation between low plasma SN-38G/SN-38 ratios and severe neutropenia during CPT-11 treatment . Regression analysis revealed high correlation coefficients, suggesting that impaired glucuronidation could lead to increased toxicity.
Parameter | Value |
---|---|
Patient Population | 17 colorectal cancer patients |
Correlation Coefficient | Upper line: , Lower line: |
Plasma Ratio (SN-38G/SN-38) | Predictive of neutropenia |
3. Deconjugation Mechanisms
Deconjugation of SN-38G back to its active form, SN-38, can occur under certain physiological conditions, notably in the intestinal environment.
Research Findings:
- In vitro studies have shown that anaerobic conditions in cecal cultures lead to rapid deconjugation of SN-38G to SN-38, which can exert cytotoxic effects on intestinal mucosa . After one hour of incubation, significant percentages of SN-38 were found in both pelleted fractions and supernatants, indicating extensive conversion back to its active form.
4. Clinical Implications
The biological activity of SN-38G has direct implications for patient management during irinotecan therapy:
Adverse Effects Management :
Understanding the balance between SN-38 and its glucuronide form is essential for predicting and managing side effects such as neutropenia and diarrhea. Genetic polymorphisms in UGT1A1 can lead to variability in drug metabolism among patients .
Potential Therapeutic Strategies :
Strategies to enhance glucuronidation or inhibit deconjugation may improve therapeutic outcomes and reduce toxicity in patients receiving irinotecan.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJQVDUAKDRWTA-CAYKMONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043702 | |
Record name | SN38 glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-63-5 | |
Record name | SN-38G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SN38 glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SN-38G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is SN-38 glucuronide formed in the body?
A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form this compound. [, ]
Q2: What is the primary role of SN-38 glucuronidation?
A2: Glucuronidation of SN-38 to this compound is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []
Q3: How does this compound contribute to irinotecan's side effects?
A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]
Q4: How is this compound eliminated from the body?
A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []
Q5: What factors influence the pharmacokinetics of this compound?
A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]
Q6: How does UGT1A1 polymorphism affect this compound levels and irinotecan toxicity?
A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]
Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?
A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]
Q8: How do other medications affect SN-38 glucuronidation?
A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []
Q9: What methods are used to measure this compound levels?
A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.
Q10: What are the future directions for research on this compound?
A10: Further research is needed to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.